4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Brand Name:
Vulcanchem
CAS No.:
36093-85-3
VCID:
VC20860290
InChI:
InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21)
SMILES:
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Molecular Formula:
C14H13N7O2
Molecular Weight:
311.3 g/mol
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
CAS No.: 36093-85-3
Cat. No.: VC20860290
Molecular Formula: C14H13N7O2
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36093-85-3 |
|---|---|
| Molecular Formula | C14H13N7O2 |
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid |
| Standard InChI | InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21) |
| Standard InChI Key | OSYSFOFKQDNPGP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator